molecular formula C13H12FNO2 B2765166 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid CAS No. 1784448-27-6

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B2765166
CAS No.: 1784448-27-6
M. Wt: 233.242
InChI Key: HFLGNKGZDADWBK-UHFFFAOYSA-N
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Description

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopentane ring bearing a carboxylic acid group.

Scientific Research Applications

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Preparation Methods

The synthesis of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The starting material, 3-cyano-4-fluorobenzene, is prepared through nitration and subsequent reduction of fluorobenzene.

    Cyclopentane Ring Formation: The phenyl ring is then subjected to a Friedel-Crafts acylation reaction with cyclopentanone to form the cyclopentane ring.

Chemical Reactions Analysis

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit or activate specific enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Cyano-4-chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Cyano-4-bromophenyl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Cyano-4-methylphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGNKGZDADWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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